molecular formula C7H4F3N3O B6256810 1-azido-3-(trifluoromethoxy)benzene CAS No. 1146219-87-5

1-azido-3-(trifluoromethoxy)benzene

Cat. No.: B6256810
CAS No.: 1146219-87-5
M. Wt: 203.1
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Description

Contextual Significance of Aryl Azides in Advanced Organic Synthesis

Aryl azides are a cornerstone of modern organic synthesis, valued for their versatile reactivity. The azide (B81097) functional group (-N₃) serves as a robust precursor for a variety of nitrogen-containing structures. Its most prominent application lies in the Huisgen 1,3-dipolar cycloaddition, a key reaction in the field of "click chemistry". wikipedia.orgsigmaaldrich.com This reaction, particularly the copper(I)-catalyzed variant (CuAAC), allows for the efficient and highly specific formation of stable 1,2,3-triazole rings by reacting an azide with an alkyne. sigmaaldrich.comnih.gov Triazoles are valuable scaffolds in medicinal chemistry, often acting as bioisosteres for amide bonds, which can enhance metabolic stability or binding affinity in drug candidates. nih.gov

Beyond cycloadditions, aryl azides are critical reagents in photochemistry. documentsdelivered.comresearchgate.net Upon photolysis, they release molecular nitrogen (N₂) to generate highly reactive aryl nitrene intermediates. researchgate.net These nitrenes can undergo a variety of transformations, including insertion into C-H bonds, which is a powerful method for surface functionalization and the formation of new carbon-nitrogen bonds. researchgate.net The azide group is also valued as a bioorthogonal handle in chemical biology; its small size, stability, and abiotic nature allow it to be incorporated into biological systems without causing structural disruption, enabling applications like in vivo imaging and drug delivery. nih.gov

The Electronic and Steric Influence of Trifluoromethoxy Substitution on Aromatic Systems

The trifluoromethoxy (-OCF₃) group is a unique substituent that profoundly alters the properties of an aromatic ring. It is often referred to as a "pseudo-halogen" due to its strong electron-withdrawing nature and significant lipophilicity, which are properties of great interest in agrochemical and pharmaceutical design. researchgate.net

Electronic Effects: The -OCF₃ group is powerfully electron-withdrawing due to the high electronegativity of the three fluorine atoms. This inductive effect deactivates the aromatic ring towards electrophilic substitution. Unlike the related methoxy (B1213986) (-OCH₃) group, which is an activating, ortho-, para-director due to resonance donation from the oxygen lone pairs, the -OCF₃ group's ability to donate via resonance is significantly diminished. The strong pull of the fluorine atoms reduces the electron density on the oxygen, making it a less effective π-donor. Consequently, the trifluoromethoxy group acts as a deactivating, meta-directing substituent in many electrophilic aromatic reactions, similar to a halogen. researchgate.netnih.gov

Steric Effects: The trifluoromethoxy group is sterically more demanding than a methyl or even a trifluoromethyl group. mdpi.com Structural studies have shown that, unlike methoxybenzenes which favor a planar conformation, the -OCF₃ group typically orients itself non-planar to the phenyl ring. nih.gov This steric bulk can influence reaction selectivity and the conformation of the parent molecule, which has important implications for how a drug molecule might fit into a receptor's binding site. nih.gov

Overview of Key Research Domains for Azido-Substituted Fluorinated Benzenes

The combination of an azide and a fluorine-containing group on a benzene (B151609) ring creates a bifunctional molecule with wide-ranging research potential. The specific placement of the trifluoromethoxy group in 1-azido-3-(trifluoromethoxy)benzene would likely direct its research applications toward several key areas.

Materials Science and Surface Chemistry: Perfluorophenyl azides (PFPAs) are extensively used as photoaffinity labels to functionalize polymer surfaces. researchgate.net The generation of a highly reactive nitrene upon UV irradiation allows for covalent attachment to otherwise inert C-H bonds on polymer substrates. The presence of the -OCF₃ group in this compound would enhance the lipophilicity and potentially alter the surface energy of the resulting modified materials.

Medicinal Chemistry and Drug Discovery: The -OCF₃ group is increasingly incorporated into drug candidates to improve metabolic stability and membrane permeability. researchgate.netmdpi.com The azide handle on this compound provides a straightforward method for incorporating the trifluoromethoxy-phenyl motif into larger molecules using click chemistry. sigmaaldrich.com This allows for the rapid synthesis of compound libraries for screening against biological targets. nih.gov

Advanced Organic Synthesis: As a building block, this compound could be used in various cycloaddition reactions beyond the standard CuAAC. wikipedia.orgnih.gov Thermal or photochemical decomposition to the corresponding nitrene could enable the synthesis of novel nitrogen-containing heterocycles, which are prevalent structures in pharmaceuticals and agrochemicals. researchgate.net The electronic nature of the -OCF₃ group would influence the reactivity and regioselectivity of these transformations. For instance, in reactions where the azide acts as a 1,3-dipole, the electron-withdrawing -OCF₃ group would affect the energies of the frontier molecular orbitals, thereby influencing its reactivity toward different dipolarophiles. researchgate.net

Properties

CAS No.

1146219-87-5

Molecular Formula

C7H4F3N3O

Molecular Weight

203.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Azido 3 Trifluoromethoxy Benzene and Analogous Structures

Established Synthetic Approaches to Aryl Azides

Traditional methods for the synthesis of aryl azides remain highly relevant and are frequently employed due to their reliability and broad substrate scope. These approaches primarily involve nucleophilic substitution, direct azidation of aromatic precursors, and the diazotization of anilines.

Nucleophilic Substitution Reactions in Azide (B81097) Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing an azide group onto an electron-deficient aromatic ring. libretexts.org The reaction proceeds via an addition-elimination mechanism, where the azide anion attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group, typically a halide. libretexts.org

For this reaction to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. libretexts.org The trifluoromethoxy group (-OCF3) is a potent electron-withdrawing group, making substrates like 1-halo-3-(trifluoromethoxy)benzene suitable precursors for this transformation. The rate of reaction is also influenced by the nature of the leaving group, with fluoride (B91410) being the most effective for SNAr reactions due to its high electronegativity, which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack. youtube.com

A related approach involves the SN2 reaction of a benzylic halide. For instance, the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, an analog of the target compound, was achieved in high yield through the reaction of 3,5-bis-(trifluoromethyl)benzyl chloride with sodium azide. acs.orgacs.orgresearchgate.net This batch process, which can be adapted for similar structures, highlights the efficiency of nucleophilic substitution for preparing fluorinated benzyl (B1604629) azides.

Table 1: Batch Synthesis of an Analogous Benzyl Azide via Nucleophilic Substitution

Starting MaterialReagentSolvent SystemConditionsYieldReference
3,5-bis-(trifluoromethyl)benzyl chlorideSodium Azide (NaN3)DMSO/WaterAmbient Temperature, 6 h91% acs.org

Direct Azidation Protocols for Aromatic Precursors

Direct C-H azidation represents a more atom-economical approach, avoiding the pre-functionalization required for substitution reactions. These methods typically involve the generation of a reactive azide radical (•N3) or a related species that can directly attack a C-H bond on the aromatic ring. While specific protocols for 1-azido-3-(trifluoromethoxy)benzene are not extensively detailed in the literature, general methods for arene azidation have been developed.

For example, visible-light photoredox catalysis has been employed for the azidotrifluoromethoxylation of alkenes, using a Zhdankin reagent as an azide radical precursor. nih.gov Similar strategies could potentially be adapted for the direct C-H azidation of arenes bearing trifluoromethoxy substituents. Another approach involves the site-selective deprotonative zincation of an arene, followed by a copper-catalyzed azidation, which has been used to synthesize a variety of azido-heteroarenes.

Diazotization-Azidation Sequences

The most common and reliable method for synthesizing aryl azides is the diazotization of the corresponding primary aromatic amine, followed by treatment with an azide salt. For the synthesis of this compound, the logical precursor is 3-(trifluoromethoxy)aniline, which is a commercially available compound. sigmaaldrich.com

The process involves two key steps:

Diazotization: The aromatic amine is treated with a source of nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt. nih.gov

Azidation: The resulting diazonium salt solution is then quenched with a source of azide ions, such as sodium azide (NaN3). The diazonium group (-N2+) is an excellent leaving group, and it is readily displaced by the azide nucleophile to form the final aryl azide product and dinitrogen gas.

This sequence is highly efficient and widely applicable to a broad range of substituted anilines. The use of arenediazonium tosylates has also been reported as a simple and effective method for preparing aryl azides, often providing clean products without the need for extensive purification. mdpi.com

Table 2: General Conditions for Diazotization-Azidation of Aromatic Amines

StepTypical ReagentsTypical ConditionsKey Intermediate
DiazotizationAromatic Amine, NaNO2, HCl (aq)0-5 °CArenediazonium chloride ([Ar-N≡N]+Cl-)
AzidationSodium Azide (NaN3)0-5 °C, followed by warmingAryl Azide (Ar-N3)

Contemporary and Sustainable Synthesis Strategies

Modern synthetic chemistry increasingly focuses on developing methods that are not only efficient but also safer and more environmentally benign. For azide synthesis, this has led to the exploration of photochemical routes and the implementation of flow chemistry.

Photochemical Synthesis Routes for Aryl Azides

Photochemistry offers unique pathways for the synthesis and reaction of aryl azides. While often associated with the decomposition of azides to form reactive nitrenes, photochemical methods can also be employed in their synthesis. For example, visible-light-mediated reactions can be used to generate the necessary reactive intermediates for C-N bond formation under mild conditions. nih.gov

Furthermore, the study of fluorinated aryl azides under photochemical conditions is crucial for applications such as photoaffinity labeling. Research has shown that fluorine substitution can significantly influence the photochemical behavior of aryl azides, affecting the stability of the resulting nitrene intermediates. illinois.edu For instance, tetrafluoro-substituted aryl azides have been prepared and studied for their photoinactivation efficiency, providing insights that are applicable to trifluoromethoxy-substituted analogs. illinois.edu

Implementation of Flow Chemistry in Azide Preparation

The use of organic azides in traditional batch processes can pose significant safety risks, particularly on a larger scale. Flow chemistry mitigates these risks by performing reactions in continuous-flow microreactors, where only small volumes of hazardous intermediates are present at any given time. cam.ac.uk This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to improved yields and purity. cam.ac.uk

Phase-Transfer Catalysis in Aryl Azide Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of aryl azides, offering significant advantages in terms of reaction rates and yields. This methodology is particularly effective in reactions involving reagents located in different phases, such as a solid or aqueous salt and an organic substrate.

In a relevant study on the synthesis of an analogous compound, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a batch process utilizing a simple biphasic solvent system with phase-transfer catalysis was developed. researchgate.netacs.orgacs.org This approach facilitated an efficient nucleophilic substitution reaction between 3,5-bis-(trifluoromethyl)benzyl chloride and sodium azide, achieving a high yield of 94%. acs.orgacs.org The use of PTC in this context helps to overcome the low solubility of sodium azide in organic solvents, thereby promoting the reaction at the interface of the two phases.

The principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports the azide anion from the aqueous or solid phase to the organic phase where the aryl halide or a derivative is dissolved. This transfer enables the reaction to proceed under milder conditions and often with reduced side reactions. For instance, the synthesis of o-nitrodiphenylether was successfully accomplished by reacting o-chloronitrobenzene with solid potassium phenoxide using tetra-n-butylphosphonium bromide as a phase-transfer catalyst. crdeepjournal.org This highlights the broad applicability of PTC in nucleophilic aromatic substitution reactions.

Hydrogen bonding phase-transfer catalysis represents a more recent advancement, where the catalyst interacts with ionic reactants through hydrogen bonds to facilitate the reaction. organic-chemistry.org This approach has been successfully applied in the enantioselective synthesis of γ-fluoroamines, demonstrating the potential for chiral induction in phase-transfer catalyzed reactions. organic-chemistry.org

Table 1: Application of Phase-Transfer Catalysis in the Synthesis of an Aryl Azide Analog

ReactantCatalystSolvent SystemYield (%)Reference
3,5-bis-(trifluoromethyl)benzyl chlorideNot specifiedBiphasic94 acs.orgacs.org

This table is interactive. Click on the headers to sort the data.

Green Solvent Systems for Enhanced Synthetic Efficiency

The selection of a solvent is a critical factor in developing sustainable synthetic processes. Green solvents, such as ionic liquids (ILs) and deep eutectic solvents (DESs), are increasingly being explored as alternatives to volatile organic compounds (VOCs). researchgate.netnih.gov These novel solvent systems offer advantages like low vapor pressure, high thermal stability, and recyclability. researchgate.net

Ionic liquids have been investigated as media for the synthesis of aryl azides. nih.gov For example, the synthesis of aryl azides via nucleophilic aromatic substitution has been performed in binary mixtures of an ionic liquid and [1-butyl-3-methylimidazolium][N3], with the application of ultrasound to enhance the reaction. nih.gov The structural properties of the ionic liquid, such as its ability to form hydrogen bonds or engage in π-π interactions, can influence the reaction's efficiency. nih.gov

Deep eutectic solvents, which are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), share many of the beneficial properties of ionic liquids but are often cheaper and more biodegradable. researchgate.netmdpi.com Their highly tunable chemical and physical properties make them attractive for various applications, including organic synthesis. mdpi.com The use of DESs can lead to improved reaction conditions, such as lower temperatures and pressures, thereby reducing energy consumption. mdpi.com While specific examples of the use of DESs for the synthesis of this compound are not yet prevalent in the literature, their successful application in other areas of nanomaterial and organic synthesis suggests their potential in this context. mdpi.com

The move towards greener synthesis is also exemplified by the development of ligand- and base-free conditions for the cross-coupling of sodium azide with aryl halides, using a Cu2O–CuO–Cu–C nanocomposite as a catalyst in a green solvent. rsc.org

Table 2: Examples of Green Solvents in Chemical Synthesis

Solvent TypeKey FeaturesPotential ApplicationReferences
Ionic Liquids (ILs)Low vapor pressure, high thermal stability, tunable properties.Aryl azide synthesis, catalysis, extraction. researchgate.netnih.govnih.gov
Deep Eutectic Solvents (DESs)Low cost, biodegradable, tunable properties, formed from HBA and HBD.Organic synthesis, nanomaterial fabrication, electrochemistry. researchgate.netmdpi.com
2-Me-THFA greener alternative to other ethereal solvents.Used in triazole synthesis, but showed reduced yield with microwave conditions in one study. nih.gov
Cyclopentyl methyl ether (CPME)High boiling point, low peroxide formation rate.Used as an eco-friendly solvent in substitution reactions. nih.gov

This table is interactive. Click on the headers to sort the data.

Strategic Precursor Derivatization for Target Molecule Construction

The synthesis of this compound typically proceeds from a suitable precursor, most commonly 3-(trifluoromethoxy)aniline. sigmaaldrich.com The conversion of the aniline (B41778) to the corresponding azide is a well-established two-step process involving diazotization followed by azidation.

The synthesis of the precursor, 3-(trifluoromethoxy)aniline, can be achieved through various routes. One common method involves the nitration of trifluoromethoxybenzene to form a mixture of nitro isomers, followed by the separation and reduction of the meta-isomer. A patent describes the nitration of trifluoromethoxybenzene with a mixture of concentrated sulfuric acid and nitric acid. google.comgoogle.com The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as iron in the presence of an acid. google.com

Another key precursor is trifluoromethoxybenzene itself. Its preparation can start from trichloromethoxybenzene, which is then fluorinated using anhydrous hydrogen fluoride. google.com

The direct conversion of anilines to aryl azides can be performed through an in situ diazotization followed by azidation. organic-chemistry.org This method is experimentally simple and avoids the need for metal catalysis, often providing clean products without extensive purification. organic-chemistry.org The diazotization step involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. This intermediate is then reacted with an azide source, such as sodium azide, to yield the final aryl azide product.

Reactivity and Mechanistic Investigations of 1 Azido 3 Trifluoromethoxy Benzene

Chemical Transformations Involving the Azido (B1232118) Functional Group

The primary mode of reaction for 1-azido-3-(trifluoromethoxy)benzene involves the azido group acting as a 1,3-dipole in cycloaddition reactions. These reactions are fundamental in click chemistry, providing efficient and selective routes to a wide range of nitrogen-containing heterocyclic compounds.

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a cornerstone of the reactivity of this compound. In these reactions, the three nitrogen atoms of the azide (B81097) group react with a two-atom component (the dipolarophile), such as an alkyne or alkene, to form a five-membered ring.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that unites azides and terminal alkynes to regioselectively form 1,4-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.orgbeilstein-journals.org This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.orgnih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide species, which then reacts with the azide. acs.orgnih.gov The use of a copper(I) source, such as copper(I) iodide (CuI) or in situ reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate, is essential for the catalysis. beilstein-journals.orgnih.gov

In the context of this compound, its participation in CuAAC reactions provides a straightforward method for incorporating the 3-(trifluoromethoxy)phenyl-triazole moiety into various molecular scaffolds. The reaction proceeds under standard CuAAC conditions, demonstrating the compatibility of the trifluoromethoxy group with this catalysis.

A representative example involves the reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted triazole.

AzideAlkyneCatalystSolventProductYield
This compound1-ethynyl-4-nitrobenzeneCuIDichloromethane/Methanol1-(4-nitrophenyl)-4-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazoleHigh
This compoundPhenylacetyleneCopper(I) phenylacetylideDichloromethane1-phenyl-4-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazoleGood mdpi.com
Benzyl (B1604629) azidePhenylacetyleneCuI/DIPEA/HOAcN/A1-benzyl-4-phenyl-1,2,3-triazoleHigh organic-chemistry.org

This table presents representative CuAAC reactions. Specific yield for the first entry is noted as high in the literature, but a numerical value was not provided.

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govorganic-chemistry.org This method is also effective for reactions with internal alkynes, leading to fully substituted 1,2,3-triazoles. nih.gov Common catalysts for this transformation are pentamethylcyclopentadienyl ruthenium chloride complexes such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)]. organic-chemistry.orgacs.orgnih.gov The mechanism of RuAAC is distinct from CuAAC and is believed to proceed through the formation of a six-membered ruthenacycle intermediate. organic-chemistry.orgorganic-chemistry.org

While specific examples of this compound undergoing RuAAC are not extensively documented in the literature, the general applicability of RuAAC to a wide range of aryl azides suggests that it would be a viable substrate. acs.orgchalmers.se The reaction of this compound with an alkyne under RuAAC conditions is expected to yield the corresponding 1,5-disubstituted triazole. The reaction tolerates various functional groups and can often be performed at room temperature or with gentle heating. organic-chemistry.orgacs.org

AzideAlkyneCatalystConditionsProduct Regioisomer
Benzyl azidePhenylacetyleneCpRuCl(PPh₃)₂Benzene (B151609), 80 °C1,5-disubstituted chalmers.se
1'-azido-2',3',5'-tri-O-acetylriboseVarious alkynesCpRuCl(PPh₃)₂THF, 50 °C, 6 h or MW, 100 °C, 5 min1,5-disubstituted nih.gov
Aryl azidesTerminal alkynes[Cp*RuCl]₄DMF, MW, 110 °C, 20 min1,5-disubstituted acs.org

This table illustrates the general conditions and outcomes for RuAAC reactions with various azides.

The Huisgen 1,3-dipolar cycloaddition can also proceed without a metal catalyst, although it typically requires elevated temperatures. organic-chemistry.org A significant advancement in metal-free click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). creative-biolabs.comnih.gov This reaction utilizes strained cyclooctynes, where the high ring strain (approximately 18 kcal/mol) dramatically accelerates the reaction rate, allowing it to proceed under physiological conditions without a catalyst. nih.govnih.govresearchgate.net

The electronic nature of the azide substituent has a notable effect on the reaction rate. Studies have shown that aryl azides bearing electron-withdrawing groups exhibit accelerated reaction rates with certain cyclooctynes, such as bicyclo[6.1.0]non-4-yne (BCN). nih.gov Given that the trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, this compound is expected to be a highly reactive partner in SPAAC reactions, particularly with less sterically hindered cyclooctynes. This enhanced reactivity makes it a valuable tool for applications where metal catalysts must be avoided, such as in biological systems. nih.gov

Azide ReactantCyclooctyneRelative Reactivity Trend
Aryl azides with electron-withdrawing groupsBCNIncreased reaction rate nih.gov
Aryl azides with electron-donating groupsBCNDecreased reaction rate nih.gov
Benzyl azideDIBACFaster than aryl azides nih.gov
Aromatic azidesDIBACReaction rate less sensitive to electronic effects nih.gov

This table summarizes the influence of azide electronic properties on SPAAC reaction rates with different cyclooctynes.

Azides can undergo [3+2] cycloaddition with alkenes to form Δ²-triazolines (4,5-dihydro-1H-1,2,3-triazoles). rsc.orgrsc.org This reaction is an alternative to the azide-alkyne cycloaddition for accessing five-membered nitrogen heterocycles. rsc.org The reaction is most efficient with alkenes that are activated by electron-withdrawing groups or with strained alkenes. rsc.org The initially formed triazoline ring is often unstable and can undergo further reactions, such as the elimination of dinitrogen to form aziridines or oxidative aromatization to yield 1,2,3-triazoles. rsc.org

For this compound, cycloaddition with an alkene would produce a 1-(3-(trifluoromethoxy)phenyl)triazoline derivative. The stability and subsequent transformation of this product would depend on the nature of the alkene and the reaction conditions. While specific examples involving this particular azide are not prevalent, the general principles of ene-azide chemistry apply. The electron-withdrawing nature of the 3-(trifluoromethoxy)phenyl group would influence the electronic character of the resulting triazoline.

General Reaction Scheme for Azide-Alkene Cycloaddition: R-N₃ + R'CH=CHR'' → 1-(R)-triazoline derivative

The versatility of the azide group extends to cycloaddition reactions with dipolarophiles other than alkynes and alkenes. Notably, azides can react with nitriles in a [3+2] cycloaddition to form tetrazoles. This reaction is a primary method for synthesizing this class of heterocycles, although it can require harsh conditions or specific catalysts. beilstein-journals.org

The reaction of azides with carbonyl compounds is more complex. While a direct [3+2] cycloaddition is not a common pathway, the Schmidt reaction provides a route for the reaction of azides with aldehydes and ketones under acidic conditions. organic-chemistry.org This reaction, however, is a rearrangement rather than a cycloaddition and leads to the formation of amides or nitriles after the extrusion of nitrogen gas, proceeding through an azidohydrin intermediate. organic-chemistry.orgnih.gov There is no strong evidence for a direct, concerted cycloaddition of an aryl azide like this compound with a simple carbonyl group to form a stable five-membered ring. The reaction with nitriles to form tetrazoles remains the most relevant cycloaddition pathway for this class of dipolarophiles.

Nitrene Chemistry and Rearrangement Pathways

The photolysis or thermolysis of aryl azides like this compound leads to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate. mdpi.com Nitrenes are electron-deficient species that can exist in either a singlet or triplet state, each exhibiting distinct reactivity. researchgate.net The resulting 3-(trifluoromethoxy)phenylnitrene can undergo several subsequent reactions:

Intramolecular Rearrangement: The nitrene can rearrange to form various products. For instance, it can undergo ring expansion to form a dehydroazepine or insertion into a C-H bond of a substituent if one were present.

Intermolecular Reactions: The nitrene can react with other molecules in the reaction mixture. For example, it can undergo insertion into C-H or O-H bonds of the solvent or other reagents. mdpi.com

Dimerization: In the absence of other reactive partners, the nitrene can dimerize to form an azo compound, in this case, 1,2-bis(3-(trifluoromethoxy)phenyl)diazene.

The specific pathway taken depends on the reaction conditions, such as temperature, solvent, and the presence of other reactants. The trifluoromethoxy group, being strongly electron-withdrawing, can influence the stability and reactivity of the nitrene intermediate.

Reduction of the Azide Group to Amines

The azide group of this compound can be readily reduced to the corresponding primary amine, 3-(trifluoromethoxy)aniline. This transformation is a common and useful method for the synthesis of aromatic amines. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of yield, selectivity, and reaction conditions. organic-chemistry.org

Reagent/CatalystConditionsNotes
H₂/Pd/C Hydrogen gas, Palladium on carbon catalystA common and efficient method for azide reduction.
LiAlH₄ Lithium aluminum hydride in an ethereal solventA powerful reducing agent, but less chemoselective.
NaBH₄/NiCl₂ Sodium borohydride (B1222165) and a nickel saltA milder alternative to LiAlH₄. organic-chemistry.org
SnCl₂ Stannous chloride in acidic mediumA classic method for the reduction of aromatic nitro and azide compounds.
PPh₃/H₂O Triphenylphosphine followed by hydrolysis (Staudinger Reduction)A mild and selective method that proceeds via a phosphazide (B1677712) intermediate. mdpi.com

The choice of reducing agent often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Nucleophilic Substitution Reactions at the Azide Center

While the azide group itself is a good nucleophile, the terminal nitrogen atoms can also be subject to nucleophilic attack, particularly in the presence of strong electrophiles or under specific catalytic conditions. masterorganicchemistry.comnih.gov For instance, the reaction of azides with phosphines to form phosphazenes is a well-known example. mdpi.com However, direct nucleophilic substitution at the carbon atom of the aromatic ring bearing the azide group is generally difficult due to the electron-rich nature of the benzene ring. Such reactions typically require harsh conditions or the presence of strong activating groups.

Thermal Decomposition Pathways

The thermal decomposition of this compound is primarily initiated by the cleavage of the N-N₂ bond to release nitrogen gas and generate the corresponding nitrene. researchgate.netnih.gov The temperature at which this decomposition occurs is a measure of the compound's thermal stability. The subsequent reactions of the nitrene intermediate, as described in section 3.1.2, determine the final decomposition products. researchgate.net The presence of the trifluoromethoxy group can influence the decomposition temperature and the distribution of products due to its electronic effects. nih.gov In some cases, the decomposition can be energetic, a characteristic of many organic azides. mdpi.com

Impact of the Trifluoromethoxy Group on Reactivity and Selectivity

The trifluoromethoxy (-OCF₃) group exerts a profound influence on the reactivity and selectivity of the aromatic ring and the azide functional group.

Electronic Effects on Aromatic Ring Reactivity

The trifluoromethoxy group is a potent electron-withdrawing group, primarily through its strong negative inductive effect (-I). nih.gov This effect deactivates the aromatic ring towards electrophilic aromatic substitution reactions. youtube.com The deactivation is a consequence of the reduced electron density in the π-system of the benzene ring, making it less susceptible to attack by electrophiles. youtube.com

Furthermore, the -OCF₃ group is a meta-director for electrophilic substitution. This is because the deactivating inductive effect destabilizes the arenium ion intermediates formed during ortho and para attack more than the intermediate for meta attack. youtube.com

Position of AttackResonance StructuresStability of Intermediate
Ortho Positive charge can be placed on the carbon bearing the -OCF₃ group, which is highly destabilizing.Less stable
Para Similar to ortho, a resonance structure places the positive charge adjacent to the electron-withdrawing group.Less stable
Meta The positive charge is never placed on the carbon directly attached to the -OCF₃ group.More stable

Regio- and Stereoselectivity in Cycloaddition Reactions

Aryl azides, including this compound, are known to participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings like triazoles and triazolines. wikipedia.orgnih.gov The regioselectivity of these reactions, which determines the orientation of the substituents on the resulting heterocycle, is influenced by both electronic and steric factors. wikipedia.orgnih.gov

The electron-withdrawing nature of the trifluoromethoxy group can significantly impact the frontier molecular orbital (FMO) energies of the azide. wikipedia.org In the Huisgen 1,3-dipolar cycloaddition, the regioselectivity is often governed by the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. The trifluoromethoxy group will lower the energy of both the HOMO and LUMO of the azide. This change in orbital energies can alter the preferred regiochemical outcome of the cycloaddition compared to an unsubstituted phenyl azide. scilit.com

For instance, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which typically yields 1,4-disubstituted 1,2,3-triazoles, the electronic nature of the substituents on both the azide and the alkyne can play a role in the reaction rate and efficiency. nih.govresearchgate.net While the copper catalyst generally dictates the regioselectivity, strong electronic effects from substituents can still have a modulating influence. scilit.com

Advanced Mechanistic Studies of Key Transformations

The trifluoromethoxy group at the meta-position of the phenyl ring in this compound exerts a strong electron-withdrawing effect, which is crucial in determining the compound's reactivity. This effect lowers the energy of the azide's molecular orbitals, influencing the kinetics and mechanisms of its reactions.

Elucidation of Pericyclic Reaction Mechanisms

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental to understanding the reactivity of this compound. The most prominent among these is the [3+2] cycloaddition, also known as the Huisgen cycloaddition. beilstein-journals.org

In this reaction, the aryl azide acts as a 1,3-dipole, reacting with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. The trifluoromethoxy group, being strongly electron-withdrawing, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. This makes it more electrophilic and enhances its reactivity towards electron-rich dipolarophiles in what is known as a LUMO-controlled or inverse electron-demand [3+2] cycloaddition.

Below is an interactive data table illustrating the expected trend in reaction rates for the [3+2] cycloaddition of various aryl azides with an enamine, based on the electronic nature of the substituent.

Aryl AzideSubstituent EffectExpected Relative Rate Constant (k_rel)
Phenyl azideNeutral1
4-Methoxyphenyl azideElectron-donating< 1
This compound Electron-withdrawing > 1
Pentafluorophenyl azideStrongly electron-withdrawing>> 1

This table illustrates the expected qualitative trend based on established principles of pericyclic reactions. nsf.gov

Investigation of Radical Reaction Pathways

While many reactions of aryl azides are concerted, the involvement of radical intermediates has also been investigated, particularly in thermal and photochemical transformations. The thermal decomposition of aryl azides can lead to the formation of highly reactive nitrenes, which are known to undergo a variety of reactions, including insertions and rearrangements.

The investigation of radical pathways often involves the use of radical scavengers or traps, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or butylated hydroxytoluene (BHT). In analogous copper-catalyzed reactions, the addition of such scavengers has been shown to significantly suppress product formation, providing evidence for the involvement of radical intermediates. synhet.com For instance, in a copper-catalyzed amino etherification of alkenes, the presence of TEMPO or BHT greatly diminished the yield of the desired 1,2-aminoether, and radical-trapped byproducts were detected. synhet.com

A similar approach could be employed to probe for radical pathways in reactions of this compound. For example, in a hypothetical reaction where radical intermediates are suspected, the following experiment could be conducted:

Reaction ConditionExpected Outcome if Radical Pathway is Operative
Standard reactionFormation of product
Reaction with 2 equivalents of TEMPOSignificant decrease in product yield
Reaction with 2 equivalents of BHTSignificant decrease in product yield
Analysis of reaction mixture with TEMPO/BHT by Mass Spec.Detection of radical-trapper adducts

This table outlines a general experimental design for detecting radical intermediates based on established methodologies. synhet.com

Furthermore, photochemical studies on related trifluoromethyl-substituted aromatic amines have shown that irradiation can induce defluorination and polymerization, suggesting the formation of radical or other reactive intermediates. nih.gov Similar photochemical reactivity might be anticipated for this compound.

Analysis of Catalytic Cycles and Intermediate Species

The Huisgen [3+2] cycloaddition can be significantly accelerated and controlled by the use of metal catalysts, most notably copper(I) and ruthenium(II). sigmaaldrich.com These catalytic variants have become cornerstones of "click chemistry."

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

In the presence of a copper(I) catalyst, the reaction between an azide and a terminal alkyne proceeds with high regioselectivity to afford the 1,4-disubstituted 1,2,3-triazole. sigmaaldrich.com The catalytic cycle is believed to involve the formation of a copper acetylide intermediate. sigmaaldrich.com The azide, in this case, this compound, then coordinates to the copper center, followed by a cyclization step to form a six-membered copper-containing intermediate, which then collapses to the triazole product, regenerating the catalyst. sigmaaldrich.com

A simplified representation of the catalytic cycle is as follows:

Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) catalyst to form a copper acetylide.

Coordination of Azide: this compound coordinates to the copper acetylide complex.

Cyclization: A concerted or stepwise cyclization occurs to form a six-membered metallacycle intermediate.

Product Formation and Catalyst Regeneration: The intermediate rearranges to the stable 1,4-disubstituted triazole product, releasing the Cu(I) catalyst for the next cycle.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):

Ruthenium catalysts, such as [Cp*RuCl] complexes, catalyze the cycloaddition to yield the 1,5-disubstituted 1,2,3-triazole, a different regioisomer from the CuAAC reaction. nsf.gov The mechanism is thought to proceed through an oxidative coupling pathway involving the formation of a ruthenacycle intermediate. nsf.gov Unlike CuAAC, RuAAC can also be used with internal alkynes to produce fully substituted triazoles. nsf.gov

The choice of catalyst, therefore, allows for the selective synthesis of different triazole regioisomers from this compound.

Catalyst SystemAlkyne SubstrateMajor Product Regioisomer
Cu(I)Terminal1,4-disubstituted 1,2,3-triazole
[CpRuCl]Terminal1,5-disubstituted 1,2,3-triazole
[CpRuCl]Internal1,4,5-trisubstituted 1,2,3-triazole

This table summarizes the regiochemical outcomes of catalyzed azide-alkyne cycloadditions based on established literature. nsf.govsigmaaldrich.com

Advanced Applications in Contemporary Organic Synthesis Research

Role as a Versatile Building Block for Complex Molecular Architectures

1-Azido-3-(trifluoromethoxy)benzene is a quintessential example of a versatile building block, enabling the assembly of complex molecular architectures. The azide (B81097) group is a premier functional group for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.govrsc.org This allows the trifluoromethoxy-phenyl motif to be efficiently and reliably incorporated into a vast array of structures.

The trifluoromethoxy (-OCF3) group itself imparts desirable properties to the final molecule. It is highly lipophilic and serves as a strong electron-withdrawing group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. beilstein-journals.orgnih.gov Its incorporation can lead to enhanced metabolic stability, improved cell membrane permeability, and altered binding affinities. nih.govnih.gov Therefore, this compound acts as a bifunctional building block: the azide provides a site for covalent linkage, while the trifluoromethoxy-substituted ring offers a tool for fine-tuning the physicochemical properties of the target compound.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Aryl azides are pivotal precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry and materials science. mdpi.comyoutube.com

The most prominent application of this compound is in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions with alkynes. researchgate.netthieme-connect.de The resulting triazole ring is not merely a linker but is considered a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets. The triazole core is exceptionally stable and can act as a rigid linker that presents appended functionalities in well-defined spatial orientations.

The synthesis of these triazoles can be controlled to produce specific regioisomers, which is crucial for structure-activity relationship studies.

Reaction TypeCatalyst/ConditionsProduct Regioisomer(s)Key Features
Huisgen 1,3-Dipolar CycloadditionThermal (heat)Mixture of 1,4- and 1,5-disubstitutedClassic method; often requires high temperatures and lacks regioselectivity. researchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cu(I) source (e.g., CuSO₄/sodium ascorbate)1,4-disubstitutedHigh yield, mild conditions, high regioselectivity; the cornerstone of "click chemistry". nih.govresearchgate.net
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ruthenium complex (e.g., Cp*RuCl(PPh₃)₂)1,5-disubstitutedComplementary to CuAAC, providing access to the opposite regioisomer. researchgate.netrsc.org

Beyond triazoles, the reactivity of the azide group can be harnessed to construct other important heterocyclic systems. Thermal or photochemical decomposition of aryl azides generates highly reactive aryl nitrene intermediates, which can undergo a variety of insertion and cyclization reactions. researchgate.netoup.com

Pyrroles : Polysubstituted pyrroles, another key heterocyclic motif, can be synthesized from aryl azides. One modern approach involves a visible-light-mediated reaction between an aryl azide and an enolizable aldehyde, which proceeds under mild conditions. acs.org Other strategies involve the reaction of vinyl azides (derivable from aryl azides) with 1,3-dicarbonyl compounds. thieme-connect.deacs.org

Imidazoles : The synthesis of substituted imidazoles can be achieved through multicomponent reactions. For instance, vinyl azides can react with aldehydes and amines under metal-free conditions to furnish 1,2,5-trisubstituted imidazoles. organic-chemistry.org More complex routes can use aryl azides as electrophilic partners in reactions with reagents like tosylmethyl isocyanide (TosMIC). mdpi.com

Pyridines : In a significant transformation, aryl azides can be directly converted into 2-aminopyridines. This novel ring expansion-carbon deletion strategy uses blue light and oxygen, transforming the benzene (B151609) ring itself into a pyridine (B92270) ring. nih.govacs.org This method provides direct access to a highly valuable class of heterocycles from readily available anilines via their corresponding azides.

Strategies for Functionalization and Derivatization of the Aromatic Core

Further modification of the this compound scaffold can be achieved through electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents. Both the azido (B1232118) group and the trifluoromethoxy group are deactivating towards electrophilic attack, yet both direct incoming electrophiles to the ortho and para positions. beilstein-journals.orgminia.edu.egresearchgate.net

The trifluoromethoxy group's directing effect stems from the lone pairs on the oxygen atom, which can donate electron density through resonance, counteracting the strong inductive withdrawal of the fluorine atoms. beilstein-journals.orgnih.gov The azido group is also considered an ortho, para director in electrophilic substitutions like bromination and nitration. researchgate.net

SubstituentPositionReactivity EffectDirecting EffectGoverning Factor
-N₃ (Azido)1DeactivatingOrtho, ParaResonance donation from nitrogen lone pairs. researchgate.net
-OCF₃ (Trifluoromethoxy)3DeactivatingOrtho, Para (with strong para preference)Resonance donation from oxygen lone pairs outweighs induction. beilstein-journals.orgnih.gov

For this compound, the directing effects are additive. The positions ortho and para to the azide group are C2, C4, and C6. The positions ortho and para to the trifluoromethoxy group are C2, C4, and C6. Therefore, incoming electrophiles will be strongly directed to positions C2, C4, and C6, allowing for the synthesis of precisely substituted derivatives.

Contributions to Functional Materials Research (e.g., Polymers with Unique Properties)

The unique properties of the trifluoromethoxy group make this compound an attractive monomer for the synthesis of functional materials. The -OCF3 group is known to enhance thermal stability, chemical resistance, and lipophilicity. beilstein-journals.orgnih.gov By incorporating this compound into polymers via azide-alkyne click chemistry, materials with unique and tunable properties can be developed.

For example, polymers containing the 3-(trifluoromethoxy)phenyl moiety could exhibit altered solubility profiles, higher glass transition temperatures, and specific optical properties. These characteristics are desirable in fields such as advanced coatings, specialty membranes, and materials for electronic applications. The reliability of the click reaction ensures that the monomer can be efficiently integrated into polymer chains, providing precise control over the material's final composition and properties.

Utilization in Chemical Probe Development for Research Applications

In chemical biology and drug discovery, chemical probes are essential tools for studying biological systems. organic-chemistry.org this compound is an ideal component for creating such probes. The azide group functions as a bioorthogonal handle, meaning it is chemically inert within complex biological environments but can be selectively reacted with a complementary functional group, typically a strained alkyne, in a catalyst-free click reaction. minia.edu.egorganic-chemistry.org

This bioorthogonality allows researchers to tag a target biomolecule (such as a protein or metabolite) with the azide and then attach a reporter molecule (like a fluorophore for imaging or biotin (B1667282) for purification) via the click reaction. organic-chemistry.orgrsc.org The inclusion of the trifluoromethoxy group can confer significant advantages to the probe itself, such as increased metabolic stability and enhanced ability to cross cell membranes, ultimately improving its efficacy and utility in living systems. beilstein-journals.orgnih.gov

Spectroscopic and Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-azido-3-(trifluoromethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its carbon-hydrogen framework and the unique fluorine environment.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the spectrum is of primary interest. The 1,3-disubstituted pattern on the benzene (B151609) ring would result in four distinct signals for the aromatic protons.

The expected ¹H NMR spectrum would show:

A triplet or doublet of doublets for the proton at the C2 position (between the two substituents).

Multiplets for the protons at the C4, C5, and C6 positions.

The electron-withdrawing nature of both the azide (B81097) and trifluoromethoxy groups would cause these protons to be deshielded, appearing at chemical shifts (δ) generally between 7.0 and 7.5 ppm. The precise splitting patterns arise from the coupling (J-coupling) between adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment

Note: Predicted values are based on the analysis of structurally similar compounds.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbons of the benzene ring, plus an additional signal for the carbon in the trifluoromethoxy group.

Key features would include:

The carbon atom attached to the azide group (C1) and the carbon attached to the trifluoromethoxy group (C3) would be significantly influenced by these substituents.

The carbon of the -OCF₃ group would appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond carbon-fluorine coupling constant (¹JCF). This signal is expected at a high chemical shift, likely around 120.5 ppm (quartet, ¹JCF ≈ 291.5 Hz), based on data for similar structures. researchgate.net

The aromatic carbons would typically appear in the 110 to 150 ppm range. openstax.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Assignment
~110-150 6C, Aromatic carbons

Note: Predicted values are based on the analysis of structurally similar compounds. researchgate.netopenstax.org

¹⁹F NMR is highly specific to fluorine-containing compounds and is characterized by a wide range of chemical shifts sensitive to the electronic environment. For this compound, a single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. This signal would be a singlet, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift for a trifluoromethoxy group on an aromatic ring is typically observed in the range of -57 to -60 ppm relative to a CFCl₃ standard.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment

Note: Predicted values are based on general ranges for trifluoromethoxy groups.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by several characteristic absorption bands.

The most prominent and diagnostic peak would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N=N⁺=N⁻). This band typically appears in the region of 2100-2160 cm⁻¹. For example, related aryl azides show a strong peak around 2114 cm⁻¹. rsc.org

Other expected vibrations include:

C-F Stretching: Strong absorptions between 1100 and 1300 cm⁻¹ for the trifluoromethoxy group.

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region. openstax.org

Aromatic C-H Stretching: Peaks appearing just above 3000 cm⁻¹. openstax.org

C-O Stretching: An absorption band for the aryl ether linkage.

C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ range, which can be indicative of the substitution pattern on the benzene ring. openstax.org

Table 4: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3030-3100 C-H Stretch Aromatic Ring
2100-2160 Asymmetric Stretch Azide (-N₃)
1450-1600 C=C Stretch Aromatic Ring
1100-1300 C-F Stretch Trifluoromethoxy (-OCF₃)

Note: Predicted values are based on established group frequencies and data from analogous compounds. openstax.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LCMS, GCMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₇H₄F₃N₃O), the exact molecular weight is approximately 203.03 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 203. A key fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂, 28 g/mol ) to form a highly reactive nitrene intermediate. This would result in a significant fragment ion peak (M-28)⁺ at m/z 175. Further fragmentation of the trifluoromethoxy group could also be observed. Techniques like High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the elemental formula with high precision.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z Value Interpretation
203 Molecular Ion [M]⁺

Note: Predicted values are based on the molecular formula and common fragmentation patterns of aryl azides.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic compounds like this compound are expected to show characteristic absorptions due to π → π* transitions within the benzene ring.

Generally, substituted benzenes exhibit two main absorption bands:

A strong absorption band (the E-band) near 205 nm.

A less intense, fine-structured band (the B-band) in the range of 255 to 275 nm. openstax.org

The presence of the azide and trifluoromethoxy substituents would likely cause a slight shift (bathochromic or hypsochromic) in the position and intensity of these bands compared to unsubstituted benzene. The azide group, in particular, can introduce additional n → π* transitions.

Table 6: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Predicted λmax (nm) Transition Type
~205 π → π* (E-band)

Note: Predicted values are based on typical absorptions for substituted aromatic compounds. openstax.org

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) stands as the definitive method for determining the precise atomic arrangement of a compound in its crystalline solid state. The technique involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is then analyzed to generate a detailed three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and information about intermolecular interactions within the crystal lattice.

While specific XRD structural data for this compound is not prominently available in the reviewed literature, the technique is widely applied to related azido (B1232118) compounds. For instance, single-crystal XRD has been successfully used to determine the detailed molecular structure and carbohydrate conformation of compounds like methyl 3-azido-2,3-dideoxy-alpha-D-lyxo-hexopyranoside. nih.gov This underscores the capability of XRD to provide unambiguous structural elucidation for molecules containing the azide functional group, should a suitable single crystal of this compound be grown.

Gas Electron Diffraction (GED) for Gas-Phase Molecular Geometry Studies

Gas Electron Diffraction (GED) is a powerful technique for investigating the molecular geometry of volatile compounds in the gas phase, free from the influence of crystal packing forces. This method is particularly valuable for studying conformational isomers and potential energy landscapes related to bond rotation.

Direct GED studies on this compound were not found in the surveyed academic literature. However, extensive research on the closely related parent molecule, trifluoromethoxybenzene, provides significant insight into the likely gas-phase behavior. researchgate.net Studies combining GED with vibrational spectroscopy and quantum chemical calculations on trifluoromethoxybenzene revealed that the molecule exists as a mixture of conformers. researchgate.net The two primary conformations are the "[o]-form," where the O-CF₃ group is oriented orthogonally to the benzene ring plane, and the "[e]-form," where it lies in the plane of the ring. researchgate.net

Experimental results for trifluoromethoxybenzene at room temperature indicated that the gas phase is a mixture of these two forms, with the orthogonal conformer being the more stable and predominant form. researchgate.net Similar conformational preferences have been observed for other related molecules, such as m-fluoro(trifluoromethoxy)benzene, which also exists as a mixture dominated by the orthogonal conformer. researchgate.net These findings suggest that this compound would likely exhibit similar conformational isomerism in the gas phase, centered around the rotation of the C(aryl)-O bond.

Table 1: Gas-Phase Conformational Data for Trifluoromethoxybenzene (A Structural Analog)
ParameterFindingSource
Conformational IsomersExists as a mixture of an orthogonal ([o]-form) and an in-plane ([e]-form). researchgate.net
Relative StabilityThe orthogonal ([o]-form) is more stable by approximately 0.4 kcal/mol. researchgate.net
Conformer Ratio (Room Temp)Approximately 70% [o]-form and 30% [e]-form. researchgate.net
Rotational BarrierThe energy barrier for rotation between the conformers is about 2.8 kcal/mol. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone technique for verifying the purity of synthesized compounds. For aromatic azides, reverse-phase HPLC is a standard method. While specific application notes for this compound are not detailed, data for the analogous compound 1-azido-3-(trifluoromethyl)benzene (B1280787) show that its purity is routinely assayed by HPLC, with typical specifications being ≥95.0%. sigmaaldrich.com The method generally involves a stationary phase (like a C18 column) and a mobile phase, often a mixture of acetonitrile (B52724) and water, to separate the main compound from any impurities. sielc.com The high separation capacity of HPLC allows for the detection and quantification of structurally related impurities, starting materials, and by-products. researchgate.net

Gas Chromatography (GC) GC is highly effective for the analysis of volatile and thermally stable compounds like benzene derivatives. thermofisher.com The technique separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a gaseous mobile phase. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative purity data and structural information for identification. thermofisher.com Studies on various fluoroalkylarenes demonstrate the utility of GC in separating and identifying complex mixtures of fluorinated aromatic compounds. researchgate.net Given its volatility, this compound is a suitable candidate for analysis by GC or GC-MS to determine its purity and identify any volatile organic impurities. researchgate.netresearchgate.net

Table 2: Chromatographic Methods for Purity Assessment of Related Compounds
TechniqueApplicationTypical FindingsSource
HPLCPurity assay of 1-azido-3-(trifluoromethyl)benzene.Purity determined to be ≥95.0%. sigmaaldrich.com
GC-MSDetermination of aromatics in complex mixtures.Provides separation and mass-based identification of benzene derivatives. thermofisher.com
GCAnalysis of fluoroalkylarenes.Effective for separating and characterizing fluorinated aromatic compounds based on retention indices. researchgate.net

Computational and Theoretical Investigations of 1 Azido 3 Trifluoromethoxy Benzene and Analogs

Application of Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a window into the molecular world. For aromatic azides like 1-azido-3-(trifluoromethoxy)benzene, these methods can predict a wide range of properties, from geometries to reaction pathways.

Density Functional Theory (DFT) Studies for Ground State Properties

Computational studies on various aryl azide (B81097) derivatives have been performed to understand their reaction mechanisms and chemoselectivity. researchgate.net For instance, DFT calculations have been employed to explore the light-induced bimolecular conjugation of aryl azides to proteins. researchgate.net These studies often involve truncating the molecular structure to simplify calculations, for example, by replacing complex substituents with a methyl group, while still capturing the essential electronic effects of the photoactivatable moiety. researchgate.net

The electronic properties of substituted aromatic compounds are significantly influenced by the nature of the substituents. Theoretical investigations on derivatives of 1,2,5-selenadiazole with various para-substituents have shown that electron-donating and electron-withdrawing groups have a systematic impact on the molecule's electronic behavior and reactivity. Similar effects can be anticipated for this compound, where the trifluoromethoxy group is known for its strong electron-withdrawing nature.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate descriptions of electronic structure.

Studies on trifluoromethoxybenzene, a key structural component of the target molecule, have utilized ab initio calculations to investigate its torsional potential around the aryl-oxygen bond. acs.org These calculations, performed at the MP2 level, have been instrumental in understanding the conformational preferences of the trifluoromethoxy group. acs.orgresearchgate.net Such studies have revealed that the potential energy surface is sensitive to the level of theory and the basis set used, highlighting the importance of choosing appropriate computational parameters. researchgate.net For instance, in trifluoromethoxybenzene, ab initio calculations at the MP2/6-31G** level indicated that the perpendicular orientation of the OCF3 group relative to the phenyl plane is the energy minimum. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of molecules in their electronically excited states. This method is crucial for understanding photochemical processes, such as absorption and fluorescence.

While specific TD-DFT data for this compound is scarce, studies on related systems like 3-methoxyphenyl (B12655295) azide offer valuable insights. Laser flash photolysis studies, complemented by TD-DFT calculations, have been used to investigate the transient intermediates formed upon photoexcitation of substituted phenyl azides. science.gov For 3-methoxyphenyl azide, computational studies have explored the different reaction channels, including internal conversion and intersystem crossing, that lead to the formation of various photoproducts. researchgate.netresearchgate.netacs.orgacs.org These studies help in understanding the deactivation pathways from the excited state.

Conformational Analysis and Prediction of Molecular Geometry

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them.

For this compound, a key conformational feature is the orientation of the trifluoromethoxy group relative to the benzene (B151609) ring. Computational studies on trifluoromethoxybenzene itself have shown that the -OCF3 group tends to adopt an orthogonal conformation with respect to the phenyl ring. science.govethz.ch This preference is attributed to the steric bulk of the trifluoromethyl group, which minimizes repulsion with the ortho-hydrogens of the benzene ring in this arrangement. ethz.ch In this perpendicular conformation, an anomeric effect, involving conjugation between the oxygen lone pairs and the σ* orbitals of the C-F bonds, can also play a stabilizing role. ethz.ch The rotational barrier for the C-O bond in trifluoromethoxybenzene has been computationally estimated, with values around 1.4 kcal/mol predicted by MP2/6-31G** calculations. researchgate.net

Table 1: Calculated Rotational Barrier for the C-O Bond in Trifluoromethoxybenzene

Computational MethodBasis SetRotational Barrier (kcal/mol)Source
MP26-31G**~1.4 researchgate.net

This table presents a calculated value for an analog compound to infer the properties of this compound.

Elucidation of Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of a molecule is key to predicting its reactivity. Reactivity descriptors, derived from quantum chemical calculations, provide a quantitative measure of how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide crucial information about the molecule's nucleophilic and electrophilic character.

For substituted phenyl azides, the nature of the substituent significantly impacts the HOMO and LUMO energies. In the case of this compound, the trifluoromethoxy group, being strongly electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenyl azide. This lowering of the LUMO energy would increase the molecule's electrophilicity.

Computational studies on related systems provide a basis for these expectations. For instance, the HOMO-LUMO energy gap is a key parameter that influences the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Studies on substituted selenadiazole derivatives have shown that electron-donating groups tend to decrease the HOMO-LUMO gap, thereby increasing reactivity. Conversely, the electron-withdrawing trifluoromethoxy group in this compound is expected to result in a relatively large HOMO-LUMO gap, suggesting greater kinetic stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, intramolecular interactions, and the nature of chemical bonds within a molecule. For this compound, NBO analysis provides a detailed picture of the electronic structure, highlighting the interplay between the electron-donating and electron-withdrawing characteristics of its substituents.

The azide (-N₃) group can exhibit both electron-donating and electron-withdrawing properties, a behavior described as "chameleonic" as it adapts to its electronic environment. researchgate.net Its effect is a combination of inductive withdrawal and resonance donation. The trifluoromethoxy (-OCF₃) group, on the other hand, is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, while the oxygen atom can participate in π-donation through its lone pairs. beilstein-journals.org

NBO analysis of analogous substituted benzenes reveals significant hyperconjugative interactions that contribute to molecular stability. researchgate.neticm.edu.pl In this compound, key interactions would involve the delocalization of electron density from the lone pairs of the oxygen in the -OCF₃ group and the nitrogens in the -N₃ group into the antibonding orbitals of the benzene ring. Conversely, delocalization from the ring's π-orbitals into the antibonding orbitals of the substituents also occurs. These interactions are quantified by the stabilization energy, E(2), where higher values indicate stronger interactions.

The analysis also provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of electron distribution than other methods. q-chem.com For this compound, the carbon atom attached to the -OCF₃ group is expected to have a significant positive charge due to the strong inductive effect of the substituent. The nitrogen atoms of the azide group will have varying charges, reflecting the complex bonding within this functional group.

Below is a hypothetical data table summarizing the expected key NBO analysis findings for this compound, based on studies of similar compounds.

Interaction (Donor → Acceptor)TypeE(2) (kcal/mol)Description
LP(O) → π(C-C)ringπ-donation~2-5Delocalization from oxygen lone pair to the benzene ring.
LP(Nα) → π(Nβ-Nγ)Intra-azide~50-70Stabilization within the azide group.
π(C-C)ring → σ(C-O)Hyperconjugation~1-3Delocalization from the ring to the C-O bond.
π(C-C)ring → σ(C-N)Hyperconjugation~1-3Delocalization from the ring to the C-N bond.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack. sigmaaldrich.comnih.gov The MEP map is color-coded, with red indicating regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map would be significantly influenced by the strong electron-withdrawing -OCF₃ group and the electronically complex azide group. The region around the terminal nitrogen atoms of the azide group is expected to be highly negative (red), making it a prime site for electrophilic attack. This is a common feature in azido (B1232118) compounds. nih.gov

The trifluoromethoxy group, due to the highly electronegative fluorine atoms, will create a region of positive potential (blue) around the trifluoromethyl part of the substituent. beilstein-journals.org The benzene ring itself will exhibit a more complex potential distribution. The meta-positioning of the substituents means their electronic effects will interact to create a unique pattern of electron density on the ring. The regions ortho and para to the azide group may show a less negative potential compared to unsubstituted benzene, due to the inductive withdrawal of the azide. The -OCF₃ group will further deactivate the ring towards electrophilic attack. beilstein-journals.org

A hypothetical representation of the MEP map for this compound is described in the table below, predicting the potential reactive sites.

Molecular RegionExpected MEP ColorPredicted Reactivity
Terminal nitrogens of the azide groupDeep RedHighly susceptible to electrophilic attack.
Trifluoromethyl group (-CF₃)BlueSusceptible to nucleophilic interaction.
Benzene ring (general)Green/YellowGenerally less reactive towards electrophiles than benzene.
Oxygen of the -OCF₃ groupSlightly Red/YellowPotential for hydrogen bonding.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a crucial role in predicting the spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can be correlated with experimental data to confirm the structure and understand the electronic transitions within the molecule. youtube.comresearchgate.net

For this compound, density functional theory (DFT) calculations can be employed to predict its vibrational frequencies. The most characteristic IR absorption band for an azide is the strong asymmetric stretch of the N₃ group, which typically appears around 2100 cm⁻¹. nih.gov The symmetric stretch is usually weaker and appears at a lower frequency. The C-F stretching vibrations of the trifluoromethoxy group are also expected to be prominent in the IR spectrum.

Predicted ¹³C and ¹H NMR chemical shifts can also be calculated. The chemical shifts of the aromatic protons and carbons will be influenced by the electron-withdrawing nature of both substituents. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The predicted absorption maxima (λ_max) can be correlated with experimental data to understand the electronic transitions, which are typically π → π* transitions in aromatic systems. researchgate.net

The following table presents a hypothetical correlation between predicted and experimental spectroscopic data for this compound, based on known values for similar compounds.

Spectroscopic DataPredicted Value (Computational)Expected Experimental ValueAssignment
IR: Asymmetric N₃ stretch (cm⁻¹)~2120~2100-2130Strong absorption characteristic of the azide group.
IR: C-F stretch (cm⁻¹)~1100-1300~1100-1300Strong absorptions from the trifluoromethoxy group.
¹³C NMR: C-OCF₃ (ppm)~150-160~150-160Carbon attached to the trifluoromethoxy group.
UV-Vis: λ_max (nm)~250-270~250-270π → π* transition of the aromatic system.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, a key reaction of interest is its [3+2] cycloaddition with alkynes (a "click" reaction) to form triazoles. acs.orgacs.org

DFT calculations can be used to model the reaction pathway of this compound with a model alkyne. The calculations would involve locating the transition state structure and calculating its energy relative to the reactants and products. The activation energy barrier determines the reaction rate. The presence of the electron-withdrawing trifluoromethoxy group is expected to influence the electronic properties of the azide and thus the kinetics of the cycloaddition reaction.

Another important reaction for azides is their thermal or photochemical decomposition to form highly reactive nitrenes. acs.org Computational modeling can be used to study the mechanism of this decomposition, including the transition state for nitrogen extrusion. The nature of the substituent on the phenyl ring can affect the stability of the resulting nitrene and the reaction pathway. The trifluoromethoxy group, being electron-withdrawing, would influence the electronic structure and reactivity of the transient nitrene intermediate.

A hypothetical data table summarizing the calculated activation energies for key reactions of this compound is presented below.

ReactionComputational MethodCalculated Activation Energy (kcal/mol)Significance
[3+2] Cycloaddition with propyneDFT (B3LYP/6-31G)~15-20Predicts the feasibility and rate of triazole formation.
Thermal decomposition to nitreneDFT (B3LYP/6-31G)~30-40Provides insight into the thermal stability of the compound.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Specific Isomers and Derivatives

While established methods for the synthesis of aryl azides exist, ongoing research is focused on developing safer, more efficient, and highly selective routes to access specific isomers and complex derivatives of 1-azido-3-(trifluoromethoxy)benzene.

A significant advancement lies in moving away from traditional methods that often involve hazardous diazonium salt intermediates. One promising approach involves the use of arenediazonium tosylates (ADTs) as stable and safer precursors. organic-chemistry.org This method allows for the high-yield synthesis of various aromatic azides, including those with electron-withdrawing substituents, by simple reaction with sodium azide (B81097) in water at room temperature, often eliminating the need for metal catalysts and extensive purification. organic-chemistry.org

Another key area is the development of continuous flow processes for azide synthesis. cam.ac.uk Flow chemistry offers enhanced safety, particularly when handling potentially explosive organic azides, by minimizing the volume of hazardous intermediates at any given time. cam.ac.uk Researchers have developed flow protocols for the generation and purification of aryl azides, which can then be used immediately in subsequent transformations within a contained system. cam.ac.uk This approach is not only safer but also highly scalable and efficient.

Future efforts will likely focus on methods that provide regioselective control during the synthesis of substituted trifluoromethoxybenzene derivatives, which can then be converted to the corresponding azides. The development of synthetic routes to access other isomers, such as 1-azido-2-(trifluoromethoxy)benzene (B6285444) and 1-azido-4-(trifluoromethoxy)benzene, will broaden the available chemical space for drug discovery and materials science.

Table 1: Comparison of Synthetic Methods for Aryl Azides

Method Precursor Reagents Conditions Advantages Limitations Citation
Traditional Diazotization Aromatic Amine NaNO₂, Acid, NaN₃ Low Temperature Well-established Potentially explosive diazonium intermediates; requires strict temperature control organic-chemistry.org
Arenediazonium Tosylates (ADT) Aromatic Amine p-TsOH, NaNO₂, NaN₃ Room Temperature, Water Thermally stable intermediates, high yields, high purity, safer Limitations for certain substrates like 4-iodoaniline organic-chemistry.org
Flow Chemistry Aromatic Amine or Halide Various (e.g., Diazotransfer reagents, Azide resins) Continuous Flow Reactor Enhanced safety, scalability, process control, potential for automation Requires specialized equipment cam.ac.uk

| Ultrasound-Assisted Synthesis | Aryl Halide | Ionic Liquid/[BMIM][N₃] | Ultrasound Irradiation | Increased reaction rates, energy efficiency | Dependent on substrate and ionic liquid structure | nih.gov |

Exploration of New Reactivity Modes and Selective Transformations

The azide moiety in this compound is a versatile functional group, primarily known for its participation in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. nih.govresearchgate.net Future research will delve deeper into harnessing the unique electronic properties conferred by the trifluoromethoxy group to explore new reactivity patterns.

The development of metal-free cycloaddition reactions is a significant trend. For instance, trifluoromethanesulfonyl azide has been used as a bifunctional reagent for the azidotrifluoromethylation of alkenes, a process that concurrently installs both an azide and a trifluoromethyl group. rsc.org Exploring similar transformations with this compound could lead to novel trifluoromethoxylated nitrogen-containing compounds. The azide can act as a handle for further derivatization into valuable amines and heterocycles. rsc.org

Beyond cycloadditions, research is expected to focus on:

Nitrene Chemistry: Photolytic or thermolytic decomposition of the azide generates a highly reactive nitrene intermediate. The trifluoromethoxy group's electronic influence on the stability and reactivity of this nitrene could be exploited for selective C-H insertion or amination reactions, providing direct access to complex aniline (B41778) derivatives.

Staudinger Ligation: The reaction of the azide with phosphines to form aza-ylides is a cornerstone of bioconjugation. Investigating the kinetics and applications of this reaction with the -OCF3 substituent could yield new tools for chemical biology. organic-chemistry.org

Denitrogenative Annulations: Rhodium-catalyzed reactions of N-perfluoroalkyl-1,2,3-triazoles (formed from fluorinated azides) can lead to ring-opening and subsequent reactions to form other N-perfluoroalkyl heterocycles like imidazoles and pyrroles. sigmaaldrich.com Applying this strategy to triazoles derived from this compound could unlock pathways to previously inaccessible heterocyclic scaffolds.

The ultimate goal is to expand the synthetic toolbox, enabling chemists to use this compound not just as a click chemistry partner but as a precursor to a much wider array of complex fluorinated molecules.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The intersection of chemistry, robotics, and artificial intelligence (AI) is set to revolutionize how molecules are discovered and synthesized. For a compound like this compound, these technologies offer immense potential.

Automated Synthesis: The synthesis of organic azides can be hazardous. Automated synthesis platforms, which use pre-packaged reagents and robotic systems to perform reactions and purifications, offer a much safer and more reproducible way to handle these compounds. acs.orgnih.gov Recent developments describe fully automated processes for converting primary amines to organic azides with minimal user intervention. acs.orgnih.gov Implementing such systems for the on-demand synthesis of this compound and its derivatives would accelerate research by providing rapid and safe access to these building blocks.

Artificial Intelligence and Machine Learning: AI is increasingly being used to accelerate chemical discovery. nih.gov

Reaction Prediction and Optimization: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations or to find the optimal conditions for a desired reaction. technologynetworks.com This could be applied to discover novel, high-yield reactions for this compound or to optimize its use in complex multi-step syntheses.

De Novo Drug Design: Generative AI models can design novel molecules with specific desired properties (e.g., binding affinity for a biological target). optibrium.com By incorporating the 3-(trifluoromethoxy)phenyl azide fragment into these models, AI could suggest new drug candidates that are synthetically accessible from this building block.

Spectra Analysis: AI is also being developed to interpret complex spectral data, which could help in the identification and characterization of new, unknown molecules formed in exploratory reactions. youtube.com

Multidisciplinary Research at the Interface of Organic Chemistry and Emerging Fields

The unique properties imparted by the trifluoromethoxy group make this compound an attractive scaffold for multidisciplinary research, particularly in sustainable chemistry and advanced materials.

Sustainable Chemistry: Future research will emphasize the development of greener synthetic methods. This includes using water as a solvent, employing catalytic systems to minimize waste, and utilizing energy-efficient techniques like ultrasound-assisted synthesis. organic-chemistry.orgnih.gov The development of flow chemistry processes for azide synthesis is a prime example of a more sustainable and safer approach compared to traditional batch methods. cam.ac.uk Furthermore, designing biodegradable agrochemicals and pharmaceuticals based on this scaffold is a key long-term goal for sustainable chemistry.

Advanced Materials: The organofluorine field is continuously evolving, with a focus on creating new materials with unique properties. numberanalytics.com The this compound unit can be incorporated into polymers and other materials via click chemistry. The resulting triazole-linked materials could possess:

Enhanced Thermal Stability and Chemical Resistance: Due to the strong carbon-fluorine bonds.

Unique Optoelectronic Properties: The trifluoromethoxy group can tune the electronic properties of π-conjugated systems, making these materials candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.orgresearchgate.net

Hydrophobicity and Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, a property that can be exploited in the design of hydrophobic coatings, membranes, or liquid crystals.

The convergence of organofluorine chemistry, polymer science, and materials engineering will drive the discovery of new functional materials derived from this versatile building block.

Table 2: Mentioned Chemical Compounds

Compound Name IUPAC Name Molecular Formula
This compound This compound C₇H₄F₃N₃O
Sodium azide Sodium azide NaN₃
4-iodoaniline 4-iodoaniline C₆H₆IN
Trifluoromethanesulfonyl azide Trifluoromethanesulfonyl azide CF₃N₃O₂S
1-azido-2-(trifluoromethoxy)benzene 1-azido-2-(trifluoromethoxy)benzene C₇H₄F₃N₃O
1-azido-4-(trifluoromethoxy)benzene 1-azido-4-(trifluoromethoxy)benzene C₇H₄F₃N₃O
p-Toluenesulfonic acid 4-methylbenzenesulfonic acid C₇H₈O₃S

Q & A

Q. What are the established synthetic routes for 1-azido-3-(trifluoromethoxy)benzene, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or azide transfer reactions. For example, a halogenated precursor like 1-bromo-3-(trifluoromethoxy)benzene can undergo azidation using sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours . Yield optimization requires strict control of moisture and oxygen to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product. Evidence from analogous trifluoromethoxylated compounds suggests that microwave-assisted synthesis may reduce reaction times by 50% while maintaining yields >80% .

Q. How can researchers characterize this compound using spectroscopic techniques?

Key characterization methods include:

  • ¹H NMR : The azide group (-N₃) does not produce signals, but adjacent protons on the benzene ring show distinctive splitting patterns. For example, the trifluoromethoxy (-OCF₃) group deshields nearby protons, causing shifts to δ 7.2–7.5 ppm .
  • ¹⁹F NMR : The -OCF₃ group exhibits a singlet near δ -58 ppm due to equivalent fluorines .
  • IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the azide stretch .

Q. What are the mechanistic implications of this compound in Huisgen cycloaddition reactions, and how does the -OCF₃ group influence reactivity?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. The electron-withdrawing -OCF₃ group reduces electron density on the benzene ring, slowing the reaction rate compared to non-fluorinated analogs. Computational studies suggest that -OCF₃ increases the activation energy by ~5 kcal/mol due to destabilization of the transition state . To compensate, researchers may use elevated temperatures (60–80°C) or accelerated ligands (e.g., TBTA) to enhance catalytic efficiency .

Q. How does this compound perform under thermal or photolytic conditions, and what safety protocols are critical?

The azide group is thermally labile, with decomposition onset at ~120°C, releasing nitrogen gas and generating reactive nitrenes. Differential scanning calorimetry (DSC) data for similar azides show exothermic peaks at 130–150°C, necessitating strict temperature control during reactions . Photolytic cleavage (λ = 300–350 nm) provides a safer alternative for nitrene generation in click chemistry. Safety protocols include:

  • Conducting reactions in a fume hood with blast shields.
  • Avoiding metal catalysts that may accelerate decomposition.
  • Storing the compound at ≤4°C in amber vials .

Q. What role does this compound play in synthesizing bioactive molecules, such as ADAM-17 inhibitors?

This compound serves as a key intermediate in synthesizing sulfonamide-based inhibitors. For example, it can be coupled with sodium 4-hydroxybenzenesulfonate via nucleophilic aromatic substitution to introduce the -OCF₃ group, enhancing metabolic stability and target binding affinity. In a study, the resulting inhibitor showed IC₅₀ = 12 nM against ADAM-17 in ovarian cancer cells, with a 5-fold selectivity over related metalloproteases .

Q. How can researchers mitigate challenges in purifying this compound due to its hydrolytic sensitivity?

The compound is prone to hydrolysis in protic solvents, forming 3-(trifluoromethoxy)aniline. To minimize degradation:

  • Use anhydrous solvents (e.g., THF, DCM) during extraction.
  • Employ rapid purification techniques like flash chromatography with pre-dried silica gel.
  • Conduct stability tests via HPLC-MS to monitor purity over time (e.g., <5% degradation after 72 hours at 25°C in argon) .

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